N-Succinyl-S-farnesyl-L-cysteine
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Overview
Description
N-Succinyl-S-farnesyl-L-cysteine is a novel isoprenylcysteine analog known for its anti-inflammatory properties. It has been shown to improve the appearance and signs of aging, as well as ameliorate inflammatory skin disorders . This compound is particularly significant in the field of cosmetics and dermatology due to its broad spectrum of benefits for skin health .
Preparation Methods
The synthesis of N-Succinyl-S-farnesyl-L-cysteine involves the reaction of farnesylcysteine with succinic anhydride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Succinyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified isoprenylcysteine derivatives .
Scientific Research Applications
N-Succinyl-S-farnesyl-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isoprenylcysteine analogs and their properties . In biology and medicine, it has been shown to inhibit pro-inflammatory cytokine release and reduce oxidative stress in various cell types . This makes it a promising candidate for the treatment of inflammatory skin disorders and other conditions related to oxidative stress . Additionally, its anti-aging properties have led to its use in cosmetic formulations to improve skin texture and appearance .
Mechanism of Action
The mechanism of action of N-Succinyl-S-farnesyl-L-cysteine involves the inhibition of G-protein coupled receptor (GPCR) and toll-like receptor (TLR) signaling pathways . By inhibiting these pathways, the compound reduces the release of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . This mechanism is particularly effective in reducing inflammation and oxidative stress in skin cells .
Comparison with Similar Compounds
N-Succinyl-S-farnesyl-L-cysteine is unique among isoprenylcysteine analogs due to its broad spectrum of benefits for skin health . Similar compounds include N-acetyl-S-farnesyl-L-cysteine and other isoprenylcysteine derivatives . While these compounds also exhibit anti-inflammatory properties, this compound has been shown to be more effective in clinical studies for improving skin appearance and reducing signs of aging .
Properties
CAS No. |
1227280-11-6 |
---|---|
Molecular Formula |
C22H35NO5S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-[[(1R)-1-carboxy-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35NO5S/c1-16(2)7-5-8-17(3)9-6-10-18(4)13-14-29-15-19(22(27)28)23-20(24)11-12-21(25)26/h7,9,13,19H,5-6,8,10-12,14-15H2,1-4H3,(H,23,24)(H,25,26)(H,27,28)/b17-9+,18-13+/t19-/m0/s1 |
InChI Key |
DRELUHKTGTYHAT-IRPIDOHDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)CCC(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)CCC(=O)O)C)C)C |
Origin of Product |
United States |
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